Methyl 2-bromo-4-(difluoromethyl)benzoate
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Overview
Description
Methyl 2-bromo-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(difluoromethyl)benzoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 2,4-difluorotoluene to introduce the bromine atom at the 2-position. This is followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(difluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-4-(difluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the difluoromethyl group.
Methyl 2-bromo-4-fluorobenzoate: Contains a single fluorine atom instead of a difluoromethyl group.
Methyl 2-bromo-4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
Methyl 2-bromo-4-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
methyl 2-bromo-4-(difluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPQMNIBIAPLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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